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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385 Get Quote

Welcome to the technical support center for the use of Linear Polyacrylamide (LPA) as a

carrier in nucleic acid precipitation. This resource is designed for researchers, scientists, and

drug development professionals to provide troubleshooting guidance and answer frequently

asked questions to ensure successful and clean nucleic acid preparations.

Troubleshooting Guide
Low nucleic acid yield, poor purity ratios, and downstream enzymatic inhibition are common

issues encountered during nucleic acid precipitation. The following guide provides solutions to

specific problems that may arise when using Linear Polyacrylamide (LPA) as a co-precipitant.
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Problem Potential Cause(s) Recommended Solution(s)

Low or No Visible Pellet

- Insufficient amount of starting

nucleic acid. - Incomplete

precipitation. - Pellet loss

during aspiration.

- Ensure you are starting with a

sufficient quantity of nucleic

acid. For very dilute samples

(pg amounts), LPA is essential.

- Optimize salt concentration

(e.g., 0.3 M Sodium Acetate,

pH 5.2). - Ensure thorough

mixing of LPA, salt, and

alcohol with the sample. -

Increase incubation time at low

temperatures (e.g., -20°C for 1

hour or -80°C for 30 minutes).

- LPA pellets can be loose and

glassy; be extra cautious when

decanting or aspirating the

supernatant.[1] Centrifuge with

the hinge of the tube facing

outward to know where the

pellet is located.

Low A260/230 Ratio (<1.8) - Guanidine salt contamination:

Guanidine thiocyanate from

lysis buffers is a strong

absorbent at 230 nm.[2][3] -

Phenol contamination: Phenol

has an absorbance peak

around 270 nm but can also

affect the 230 nm reading. -

Carbohydrate carryover: Some

lysis protocols may result in

carbohydrate contamination. -

Residual ethanol: Incomplete

removal of ethanol from the

final pellet.

- For Guanidine Salts: Ensure

to perform a thorough 70%

ethanol wash. For persistent

contamination, re-precipitate

the nucleic acid. Dissolve the

pellet in nuclease-free water,

add 1/10th volume of 3M

sodium acetate (pH 5.2), and

2-2.5 volumes of 100%

ethanol. Incubate and

centrifuge again. - For Phenol

Contamination: Perform an

additional chloroform

extraction before precipitation.

- For Carbohydrate Carryover:

Use a high-salt precipitation
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method to leave carbohydrates

in the supernatant. - For

Residual Ethanol: After the

70% ethanol wash, carefully

remove all supernatant and

air-dry the pellet for 5-10

minutes. Do not over-dry as it

can make resuspension

difficult.

Low A260/280 Ratio (<1.8)

- Protein contamination:

Incomplete removal of proteins

during the extraction process.

- Perform an additional

phenol:chloroform extraction

prior to precipitation. - Ensure

the aqueous phase is carefully

collected without disturbing the

interphase.

Difficulty Resuspending Pellet

- Over-dried pellet: Excessive

drying makes the nucleic acid

and LPA pellet difficult to

dissolve. - High molecular

weight DNA: Very large DNA

molecules naturally take longer

to dissolve. - Inappropriate

resuspension buffer: Using a

buffer with a low pH.

- Air-dry the pellet briefly (5-10

minutes) until it is translucent,

not bone-dry. - If over-dried,

gently heat the sample at 55-

65°C for 5-10 minutes in a

suitable buffer (e.g., TE buffer).

- For high molecular weight

DNA, allow for a longer

resuspension time at room

temperature or 4°C with

occasional gentle tapping. -

Ensure the resuspension

buffer has a pH of 8.0 or

higher, as DNA is less soluble

in acidic conditions.[4]

Inhibition of Downstream

Applications (e.g., PCR,

Ligation)

- Salt co-precipitation: High

concentrations of salts (e.g.,

sodium chloride, magnesium

chloride) can inhibit enzymes.

[5] - Residual ethanol: Ethanol

- Salt Removal: Perform one to

two washes of the pellet with

70% ethanol. Ensure the pellet

is gently dislodged during the

wash to maximize surface area

exposure. For a more rigorous
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is a known inhibitor of many

enzymatic reactions.

clean-up, see the detailed salt

removal protocol below. -

Ethanol Removal: Be

meticulous in removing all the

70% ethanol wash solution

before air-drying the pellet. A

brief spin after aspiration can

help collect residual droplets

for removal.

Quantitative Data Summary
The use of a carrier like LPA is critical for the efficient recovery of small amounts of nucleic

acids. Below is a summary of expected recovery efficiencies.

Nucleic Acid
Type

Starting
Amount

Carrier Alcohol
Expected
Recovery Rate

PCR Product

(150 bp)
50 ng None Ethanol ~63%

PCR Product

(150 bp)
50 ng LPA Ethanol ~72%[6]

miRNA Low LPA Isopropanol >70%

Plasmid DNA (10

kbp)
50 ng LPA Isopropanol ~80%

Experimental Protocols
Standard Protocol for Nucleic Acid Precipitation with
LPA
This protocol is suitable for the precipitation of DNA and RNA from aqueous solutions.

Reagents and Materials:
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Linear Polyacrylamide (LPA) solution (5 mg/mL)

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)

70% Ethanol (ice-cold)

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes

Microcentrifuge

Procedure:

To your aqueous nucleic acid sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

Add 1-2 µL (10-20 µg) of LPA solution.[1] Mix gently by flicking the tube.

Add 2.5-3 volumes of ice-cold 100% ethanol.

Mix thoroughly by inverting the tube several times until the solution is homogeneous. A

precipitate may become visible.

Incubate at -20°C for at least 30 minutes. For very dilute samples, incubation can be

extended to overnight.

Centrifuge at >12,000 x g for 15-30 minutes at 4°C.

Carefully decant or aspirate the supernatant, being mindful that the LPA pellet may be

translucent and not firmly attached to the tube wall.

Add 500 µL of ice-cold 70% ethanol to wash the pellet. This step is crucial for removing co-

precipitated salts.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully remove the supernatant.
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Air-dry the pellet for 5-10 minutes at room temperature. Avoid over-drying.

Resuspend the pellet in the desired volume of nuclease-free water or TE buffer.

Detailed Protocol for Removing Salt Contamination
This protocol is an enhanced washing procedure for samples with persistent salt

contamination, as indicated by a low A260/230 ratio.

Procedure:

After the initial precipitation and centrifugation (Step 7 of the standard protocol), remove the

supernatant.

Add 1 mL of ice-cold 70% ethanol to the tube.

Gently vortex or flick the tube to dislodge and break up the pellet. This increases the surface

area for the wash.

Centrifuge at >12,000 x g for 5 minutes at 4°C.

Carefully aspirate the supernatant.

Repeat steps 2-5 for a second wash.

After the final wash, briefly centrifuge the tube again to collect any residual ethanol at the

bottom, and carefully remove it with a fine pipette tip.

Proceed with air-drying and resuspension.

Frequently Asked Questions (FAQs)
Q1: What is Linear Polyacrylamide (LPA) and how does it work? A1: Linear Polyacrylamide
is an inert polymer that acts as a carrier to facilitate the precipitation of small quantities of

nucleic acids.[7] It forms a microscopic lattice that traps the nucleic acid molecules, and upon

addition of salt and alcohol, this complex becomes insoluble and can be pelleted by

centrifugation.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1166385?utm_src=pdf-body
https://www.benchchem.com/product/b1166385?utm_src=pdf-body
https://www.lumiprobe.com/p/linear-acrylamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: What are the advantages of using LPA over other carriers like glycogen or yeast tRNA? A2:

LPA is a synthetic polymer and is therefore free from contaminating nucleic acids and enzymes

that can be present in biologically derived carriers like glycogen and tRNA.[1] It does not

interfere with A260/280 spectrophotometric readings and is reported to not inhibit downstream

enzymatic reactions such as PCR and ligation.[1][7]

Q3: Can LPA be used to precipitate small nucleic acids like miRNAs and siRNAs? A3: Yes, LPA

is very effective for the precipitation of small RNA species, including miRNAs and siRNAs,

which are often present in low concentrations and can be difficult to recover otherwise.

Q4: Will LPA interfere with my downstream applications like qPCR or Next-Generation

Sequencing (NGS)? A4: LPA is generally considered inert and should not interfere with most

downstream applications, including qPCR and NGS.[8] However, it is crucial to ensure that all

co-precipitated contaminants, such as salts and ethanol, are thoroughly removed, as these are

the more likely sources of inhibition.

Q5: My LPA pellet is difficult to see. How can I avoid losing it? A5: The LPA pellet is often a

small, glassy, and translucent deposit that may not adhere tightly to the tube wall.[1] To avoid

losing the pellet, always centrifuge the tube in the same orientation in the microcentrifuge (e.g.,

with the hinge facing outwards). This will ensure you know the location of the pellet. When

removing the supernatant, use a fine-tipped pipette and aspirate from the side of the tube

opposite to where the pellet is located.

Q6: Can I make my own LPA solution? A6: Yes, you can synthesize LPA in the lab. A common

method involves polymerizing a 5% acrylamide solution (without bis-acrylamide) using

ammonium persulfate (APS) and TEMED. The resulting viscous solution is then precipitated

with ethanol, and the pellet is washed and resuspended to the desired concentration.[9]

Visualizations

Precipitation Washing Final Product

Nucleic Acid Sample Add Salt
(e.g., 0.3M NaOAc)

Add LPA Carrier
(10-20 µg)

Add Ice-Cold Ethanol
(2.5-3 volumes)

Incubate
(-20°C, ≥30 min)

Centrifuge
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Click to download full resolution via product page

Caption: Experimental workflow for nucleic acid precipitation using LPA.

Problem Identification

Potential Causes

Solutions

Low Yield / No Pellet

Incomplete Precipitation
Pellet Loss

Low A260/230 Ratio

Guanidine / Phenol
Ethanol Residue

Low A260/280 Ratio

Protein Contamination

Downstream Inhibition

Salt / Ethanol Residue

Optimize Incubation
Careful Aspiration

Re-precipitate
Thorough Wash & Dry Phenol:Chloroform Extraction Perform Double Wash

Ensure Complete Drying

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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